![molecular formula C18H13ClF3N3OS B2866068 5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-(dimethylamino)-1,3-thiazol-4(5H)-one CAS No. 2068242-06-6](/img/structure/B2866068.png)
5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-(dimethylamino)-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a trifluoromethyl group, a pyridine ring, a phenyl ring, and a thiazole ring. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced into molecules through radical trifluoromethylation . Additionally, polysubstituted 5-trifluoromethyl isoxazoles can be synthesized via denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride .Chemical Reactions Analysis
The trifluoromethyl group in the compound could potentially undergo reactions involving carbon-centered radical intermediates .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the trifluoromethyl, pyridine, phenyl, and thiazole groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .Applications De Recherche Scientifique
Structural Characterization and Interaction Studies
Research by Chernov'yants et al. (2011) delved into the structural characterization of compounds similar to the chemical , focusing on their interaction with molecular iodine. Their study revealed insights into the behavior of such compounds, indicating potential for further investigation into their applications in materials science or chemical sensors (Chernov'yants et al., 2011).
Synthetic Pathways and Chemical Reactions
Al-Zaydi (2010) explored synthetic pathways involving thiazol-4-ones, which are structurally related to the compound of interest. This research underscores the versatility of these compounds in synthetic chemistry, potentially paving the way for the development of new materials or pharmaceutical intermediates (Al-Zaydi, 2010).
Molecular Docking and ADMET Prediction
Sangshetti et al. (2014) conducted a study involving the synthesis of novel compounds and evaluated their antifungal activity, showcasing the compound's relevance in biologically active molecule development. This research also included molecular docking and ADMET prediction, highlighting its potential application in drug discovery and design (Sangshetti et al., 2014).
Applications in Antimicrobial Agents
Patel et al. (2012) synthesized a series of thiazolidinone derivatives, including structural motifs similar to the compound , and evaluated their antimicrobial activity. This demonstrates the potential application of such compounds in developing new antimicrobial agents (Patel et al., 2012).
Fluorinated Polymeric Materials
Hamciuc et al. (2005) developed new fluorinated poly(1,3,4-oxadiazole-ether-imide)s, indicating the relevance of similar fluorinated compounds in the creation of advanced polymeric materials with high thermal stability and potential applications in electronics and photonics (Hamciuc et al., 2005).
Propriétés
IUPAC Name |
(5E)-5-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]methylidene]-2-(dimethylamino)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3OS/c1-25(2)17-24-16(26)14(27-17)7-10-3-5-11(6-4-10)15-13(19)8-12(9-23-15)18(20,21)22/h3-9H,1-2H3/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVKSRZTQFAQCB-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)C(=CC2=CC=C(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=O)/C(=C\C2=CC=C(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2865988.png)
![N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2865990.png)
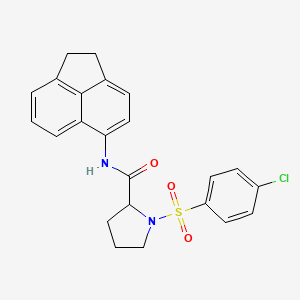
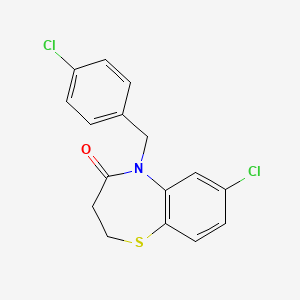
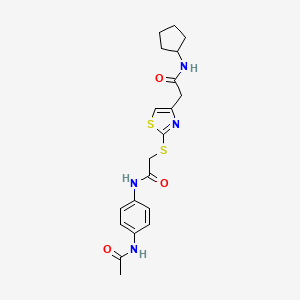
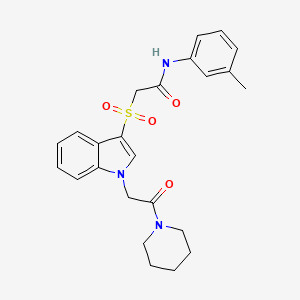
![1-(4-Tert-butylbenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2866000.png)

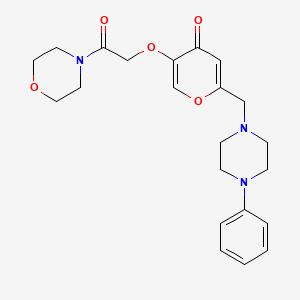

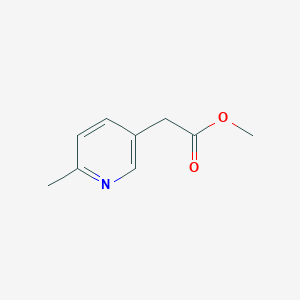
![N-[[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2866005.png)
![N-(3-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2866007.png)
